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Compound of Interest

Compound Name: Perfluoro(allylbenzene)

Cat. No.: B1305831

Introduction: The Unique Standing of
Perfluoro(allylbenzene) in Fluorine Chemistry

Perfluoro(allylbenzene) (CoF10) is a highly fluorinated aromatic compound that occupies a
unique niche in the landscape of chemical synthesis and materials science. It is distinguished
by the presence of two key functional moieties: a perfluorinated benzene ring and a
perfluorinated allyl group. This combination imparts a remarkable set of properties, including
exceptional chemical and thermal stability, low surface tension, and distinct reactivity conferred
by the allylic double bond.[1] For researchers, scientists, and drug development professionals,
understanding the nuanced molecular structure and characteristics of this compound is
paramount for harnessing its potential.

This guide provides a comprehensive technical overview of perfluoro(allylbenzene), moving
beyond a simple data sheet to explain the causality behind its properties and the rationale for
its synthetic methodologies. We will delve into its precise molecular identity, physicochemical
properties, a detailed synthesis protocol, and critical safety considerations, offering field-proven
insights for its practical application.

Section 1: Molecular Identity and Physicochemical
Profile
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A precise understanding of a molecule's fundamental identifiers and physical properties is the
bedrock of its application in any research or development setting.

Core ldentification

Perfluoro(allylbenzene) is systematically named 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-
pentafluoroprop-2-enyl)benzene. Its core identifiers are crucial for unambiguous sourcing and
regulatory compliance.

Identifier Value Source
Molecular Formula CoF10 [1][2]
Molecular Weight 298.08 g/mol [1112]
CAS Number 67899-41-6 [2][3]

1,2,3,4,5-pentafluoro-6-
IUPAC Name (1,1,2,3,3-pentafluoroprop-2-

enyl)benzene

1S/C9F10/c10-2-
InChl 1(9(18,19)7(15)8(16)17)3(11)5  [4]
(13)6(14)4(2)12

WRHBYJDZKRNITP-
InChl Key [4]
UHFFFAOYSA-N

Canonical SMILES C1(=C(C(=C(C(=C1F)F)F)F)F) [2]
C(C(=C(F)F)F)(F)F

Physicochemical Properties

The complete fluorination of the allylboenzene scaffold dramatically alters its physical properties
compared to its hydrocarbon analog. The high electronegativity of fluorine atoms reduces
intermolecular forces (van der Waals forces), leading to properties that are advantageous in
many applications.
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Property Value Notes

) Clear, colorless to light
Physical Form o [3]
yellow/orange liquid

Boiling Point 136 - 138 °C [5][6]
Melting Point -38 °C [5]
Density 1.708 g/mL at 20 °C [3]
Refractive Index 1.3820 - 1.3870 at 20 °C [31[7]
Water Solubility Insoluble [2][3]

Section 2: Molecular Structure and Spectroscopic
Expectations

The three-dimensional arrangement of atoms and the electronic environment of the fluorine
nuclei define the reactivity and analytical fingerprint of perfluoro(allylbenzene).

Structural Diagram

The structure consists of a planar pentafluorophenyl ring attached to a pentafluoropropenyl
group. The C-F bonds are significantly stronger and shorter than C-H bonds, leading to high
thermal and chemical stability.

Caption: 2D representation of Perfluoro(allylbenzene) (CoF10).

Expected Spectroscopic Signature

While a definitive, published reference spectrum for perfluoro(allylbenzene) is not readily
available, its structure allows for expert prediction of its key spectroscopic features, particularly
in 2°F NMR and Mass Spectrometry.

o 19F NMR Spectroscopy: This is the most powerful technique for characterizing fluorinated
compounds due to the 100% natural abundance and high sensitivity of the 1°F nucleus.[8]
The spectrum of perfluoro(allylbenzene) is expected to be complex, with distinct regions for
the aromatic and aliphatic fluorines.
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o Aromatic Region: The five fluorine atoms on the benzene ring will exhibit complex splitting
patterns due to ortho-, meta-, and para- F-F coupling. Chemical shifts for fluorobenzenes
typically appear between -80 and -170 ppm relative to CFCls.[9]

o Aliphatic/Vinylic Region: The five fluorines on the allyl group (-CF2-CF=CF2) will also show
distinct signals. The vinylic fluorines will have characteristic shifts and coupling constants,
while the CF2 group will appear as a separate multiplet, likely coupled to the adjacent
vinylic fluorine.[9]

o Mass Spectrometry (MS): Electron ionization (El) mass spectrometry would be expected to
show a strong molecular ion (M*) peak at m/z = 298, owing to the stability of the
perfluorinated aromatic system. Fragmentation pathways would likely involve the loss of
fluorine atoms (-19 amu) or small fluorocarbon fragments like CFs (-69 amu). The
fragmentation of the perfluoroallyl side chain would provide key structural information.[10]

Section 3: Synthesis of Perfluoro(allylbenzene)

The synthesis of perfluorinated compounds presents unique challenges due to the high
reactivity of fluorinating agents and the high exothermicity of C-H to C-F bond replacement.[1]
Direct fluorination is a primary method for producing perfluoro(allylbenzene) from its
hydrocarbon precursor.

Overview of Synthetic Approaches

Several routes exist for the synthesis of perfluoro(allylbenzene), each with distinct
advantages and applications:

o Direct Fluorination: The most fundamental approach, involving the reaction of allylbenzene
with elemental fluorine (F2). This method is highly exothermic and requires specialized
equipment for control.[1]

o Palladium-Catalyzed Reactions: Heck-type couplings can be used to join a perfluorinated
aryl halide with an allylic compound, offering a more controlled, modular approach.[1]

e Nucleophilic Displacement: Involves the substitution of a halogen on a perfluorinated
compound with a nucleophile containing the allyl group.[1]
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Experimental Protocol: Liquid-Phase Direct Fluorination

The liquid-phase direct fluorination method offers superior control over the highly exothermic
reaction compared to gas-phase methods. This protocol is based on established principles of
direct fluorination in inert solvents.[1]

Objective: To synthesize perfluoro(allylbenzene) via the complete fluorination of allylbenzene
using elemental fluorine in an inert perfluorocarbon solvent.

Causality Behind Experimental Choices:

Inert Solvent (e.g., Perfluorodecalin): Acts as a heat sink to manage the reaction's high
exothermicity, preventing thermal runaway and decomposition. Its insolubility with the
starting material and by-product (HF) aids in separation.

Inverse Addition: Allylbenzene is added slowly to a solvent already saturated with fluorine
gas. This ensures that fluorine is always in excess, promoting complete fluorination and
minimizing the formation of partially fluorinated, potentially hazardous byproducts.

UV Irradiation: Provides the energy for the homolytic cleavage of the F-F bond, initiating the
radical chain reaction required for fluorination.

Nitrogen Purge: Used initially to create an inert atmosphere and subsequently to dilute the
highly reactive fluorine gas to a manageable concentration.

Step-by-Step Methodology:

o Reactor Setup: A specialized fluorination reactor, constructed from fluorine-resistant
materials (e.g., Monel, Hastelloy, or PFA), equipped with a mechanical stirrer, gas inlet/outlet,
a dropping funnel, a UV lamp, and a cooling system is required.

Inerting: The reactor is charged with an inert fluorocarbon solvent (e.g., perfluorodecalin) and
thoroughly purged with dry nitrogen gas to remove all oxygen and moisture.

Fluorine Saturation: A mixture of elemental fluorine (e.g., 10-20% in N2) is bubbled through
the stirred solvent at a controlled temperature (typically -15 to 0 °C). The UV lamp is turned
on to initiate radical formation.
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o Substrate Addition: A solution of allylbenzene in an inert solvent is added dropwise from the
dropping funnel into the fluorine-saturated solvent over several hours. The temperature must
be carefully monitored and maintained throughout the addition.

o Reaction Completion: After the addition is complete, the fluorine gas flow is maintained for
an additional period (e.g., 1-2 hours) to ensure complete conversion.

o Workup: The reaction mixture is purged with nitrogen to remove excess fluorine and the
highly corrosive byproduct, hydrogen fluoride (HF). The mixture is then carefully washed with
ice water or a dilute aqueous solution of sodium bisulfite to neutralize any remaining reactive
species.

 Purification: The lower, fluorocarbon phase is separated. The crude perfluoro(allylbenzene)
is isolated from the solvent by fractional distillation. Further purification can be achieved
using gas chromatography if ultra-high purity is required.[1]

Synthesis Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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